1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2·HCl and a molecular weight of 275.57 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods are known for their simplicity, mild reaction conditions, and high product purity.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cyclization: Cyclization reactions can be catalyzed by palladium or other transition metals, forming complex heterocyclic structures.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine receptors .
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: Similar in structure but lacks the bromine atom, leading to different chemical and biological properties.
1-(4-Bromophenyl)piperazine:
1-(3-Chlorophenyl)piperazine: The chlorine atom is positioned differently, resulting in distinct chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13BrCl2N2 |
---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12BrClN2.ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
InChI Key |
SQAKDWFGDRKOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.